(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-17-10-8-15(9-11-17)19-14-27-21(24-19)16(12-22)13-23-18-6-4-5-7-20(18)25-2/h4-11,13-14,23H,3H2,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKGNQMKBVGWKJ-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Thiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds with thiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole compounds demonstrate antimitotic activity and can inhibit tumor growth in vitro and in vivo .
Antimicrobial Activity
Compounds containing thiazole rings are also recognized for their antimicrobial properties. They have been tested against a range of bacteria and fungi, showing promising results in inhibiting growth and viability . This makes them potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
In a study conducted by the National Cancer Institute, a related thiazole compound was evaluated for its anticancer activity across multiple cancer cell lines. The results showed a mean GI50 value indicating potent cytotoxicity, suggesting that modifications to the thiazole structure can enhance its efficacy against cancer cells .
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were synthesized and tested against common bacterial strains. The results demonstrated that certain substitutions on the thiazole ring significantly increased antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .
Synthesis and Characterization
The synthesis of (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the thiazole-propenenitrile backbone but differ in substituent patterns, leading to distinct physicochemical and biological properties:
*Calculated molecular weight based on formula.
Key Observations:
Electron-Donating vs. In contrast, the nitro and chloro substituents in and introduce electron-withdrawing effects, which may reduce solubility but improve binding to electron-deficient targets (). The 4-nitrophenyl group in increases molecular polarity, likely affecting bioavailability and metabolic stability .
Hydrogen Bonding and Crystal Packing: The amino and methoxy groups in the target compound facilitate hydrogen bonding, as seen in analogous structures (). For example, the nitro group in ’s compound may form stronger hydrogen bonds with biological targets, influencing activity .
Biological Relevance: Thiazole derivatives with nitrophenyl substituents () are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic character.
Biological Activity
The compound (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, characterization, and its biological activities based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.56 g/mol. Its structure includes a thiazole ring, an ethoxyphenyl group, and a methoxyphenyl amine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A study published in Molecules reported that several thiazole derivatives exhibited significant antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.17 to 0.47 mg/mL, indicating moderate to strong activity against these pathogens .
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| (2E)-2... | E. coli | 0.17 | 0.23 |
| (2E)-2... | Staphylococcus aureus | 0.23 | 0.47 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been investigated extensively. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, a derivative similar to the compound under discussion showed promising results against human malignant melanoma (A375) and other cancer cell lines, with significant reductions in cell viability observed using MTT assays .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A375 (Melanoma) | 15 | MTT |
| BJ Fibroblasts | >100 | LDH |
The mechanism by which thiazole derivatives exert their biological effects is often attributed to their ability to interact with specific biological targets within cells. For example, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways that promote proliferation .
Case Studies
- Antibacterial Study : A comprehensive evaluation of various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly affected their antibacterial potency. Substituents such as methoxy and ethoxy groups were found to enhance activity against E. coli and S. aureus .
- Anticancer Research : In a study focusing on structure-activity relationships, it was found that compounds containing the thiazole moiety exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblast cells, suggesting a favorable therapeutic index for these compounds .
Q & A
Q. Critical Conditions :
- Solvent choice (polar aprotic solvents enhance reactivity).
- Catalyst optimization (Pd/Cu systems improve coupling efficiency).
- Temperature control (prevents side reactions like hydrolysis of the nitrile group).
Q. Table 1: Synthetic Conditions
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| Thiazole formation | DMSO, 80°C, 12h | Core structure assembly | |
| Amino group coupling | Pd(OAc)₂, acetonitrile, reflux | Functionalization | |
| Purification | Silica gel chromatography (hexane:EtOAc) | Isolation of pure product |
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Comparative analysis : Cross-reference with PubChem data (InChIKey: RUWXOTKHNPBDQT-FOWTUZBSSA-N) for expected shifts .
- Computational validation : Use DFT calculations to predict NMR spectra and compare with experimental data .
Example : The nitrile group (C≡N) in the compound shows a characteristic IR absorption at ~2200 cm⁻¹. Discrepancies in this region may indicate impurities or side products .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Confirm connectivity of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 406.12) .
- IR Spectroscopy : Identify functional groups (C≡N at ~2200 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Data Points | References |
|---|---|---|
| 1H NMR | δ 8.2 ppm (thiazole H), δ 6.8–7.4 ppm (aryl) | |
| HRMS | [M+H]+ = 406.12 | |
| IR | 2200 cm⁻¹ (C≡N), 3300 cm⁻¹ (N-H) |
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations : Model interactions between the thiazole ring and hydrophobic enzyme pockets .
Note : The ethoxyphenyl group may enhance membrane permeability, which can be tested via Caco-2 cell assays .
Basic: What common side reactions occur during synthesis, and how are they mitigated?
Answer:
- Side Reaction : Hydrolysis of the nitrile group to carboxylic acids under basic conditions.
Mitigation : Use anhydrous solvents and avoid prolonged exposure to moisture . - Side Reaction : Formation of regioisomers during thiazole ring closure.
Mitigation : Optimize stoichiometry of precursors and reaction time .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate substituent effects with potency .
- Pharmacophore Modeling : Identify critical moieties (e.g., thiazole ring) using software like Schrödinger’s Phase .
Basic: What are the solubility and stability profiles under varying pH?
Answer:
- Solubility : Poor in water; soluble in DMSO or DMF. Adjust with co-solvents (e.g., PEG-400) for biological assays .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store in neutral, anhydrous environments at -20°C .
Advanced: Which computational methods predict target interactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
